6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine
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Overview
Description
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps :
Preparation of Intermediate: The synthesis begins with the preparation of an intermediate, such as ethyl 2-cyano-4,4-dimethoxybutanoate, by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Formation of Pyrimidine Ring: The intermediate is then reacted with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The pyrimidin-4-ol is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Final Product: The final step involves converting the pyrrolo[2,3-d]pyrimidin-4-ol to this compound.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach allows for the rapid heating of reactants, leading to shorter reaction times and higher product purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as oxone in DMF at room temperature.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like thionyl chloride and dimethylamine.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Thionyl chloride, dimethylamine, room temperature.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .
Scientific Research Applications
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents. .
Biology: It is used in the study of cellular signaling pathways and the development of targeted therapies.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signaling events. This inhibition leads to the disruption of cellular processes such as proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine scaffold.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Other Pyrrolo[2,3-d]pyrimidine Derivatives: Various derivatives have been synthesized and evaluated for their biological activities.
Uniqueness
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to serve as a versatile scaffold for the development of kinase inhibitors and other therapeutic agents sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H11N3 |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H11N3/c1-9-7-11-8-14-12(16-13(11)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16) |
InChI Key |
SOEBVYGXKWDCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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